3-methoxy-N-(4-nitrophenyl)aniline
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Overview
Description
3-methoxy-N-(4-nitrophenyl)aniline is an organic compound with the molecular formula C13H12N2O3. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a nitrophenyl group (-NO2) attached to the aniline nitrogen. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-nitrophenyl)aniline can be achieved through several methods. One common approach involves the nitration of 3-methoxyaniline followed by a coupling reaction with 4-nitrobenzene. The reaction conditions typically include the use of strong acids like sulfuric acid and nitric acid for the nitration step, followed by a coupling reaction in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-methoxy-N-(4-aminophenyl)aniline.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of nitro and methoxy derivatives.
Reduction: Formation of 3-methoxy-N-(4-aminophenyl)aniline.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-methoxy-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-nitrobenzyl)aniline: Similar structure with a methoxy and nitro group but different substitution pattern.
3-methoxy-N-methylaniline: Contains a methoxy group and a methyl group attached to the aniline nitrogen.
4-methoxy-N-(tert-pentyl)aniline: Similar structure with a methoxy group and a tert-pentyl group attached to the aniline nitrogen.
Uniqueness
3-methoxy-N-(4-nitrophenyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-methoxy-N-(4-nitrophenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13-4-2-3-11(9-13)14-10-5-7-12(8-6-10)15(16)17/h2-9,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLOGBAMGFGMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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